1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone
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Overview
Description
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone is a complex organic compound with the molecular formula C24H22N4O2. This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure, targeting various diseases and conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications, from electronics to aerospace .
Mechanism of Action
The mechanism of action of 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazine: A simpler analog with similar structural features but different chemical properties.
Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
66248-05-3 |
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Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C24H22N4O2/c1-15(29)27-11-12-28(16(2)30)24(20-14-26-22-10-6-4-8-18(20)22)23(27)19-13-25-21-9-5-3-7-17(19)21/h3-14,23-26H,1-2H3 |
InChI Key |
KYAXDNWIUHATAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN(C(C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Canonical SMILES |
CC(=O)N1C=CN(C(C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Origin of Product |
United States |
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